Eosin B

Description

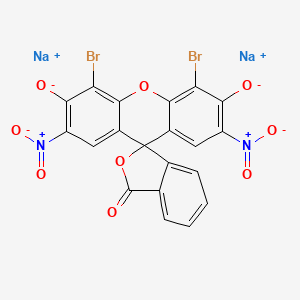

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br2N2O9.2Na/c21-13-15(25)11(23(28)29)5-9-17(13)32-18-10(6-12(24(30)31)16(26)14(18)22)20(9)8-4-2-1-3-7(8)19(27)33-20;;/h1-6,25-26H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAYMQGSQUXCQO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])[O-])Br)Br)[O-])[N+](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H6Br2N2Na2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928770 | |

| Record name | Disodium 4',5'-dibromo-2',7'-dinitro-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-24-3, 134829-78-0 | |

| Record name | Eosin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 4',5'-dibromo-2',7'-dinitro-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,5-dibromo-3,6-dihydroxy-2,7-dinitroxanthen-9-yl)-benzoic acid, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EOSIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMS4XQD1T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eosin B: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical structure, physicochemical properties, and applications of Eosin B, a versatile xanthene dye.

Introduction

This compound is a synthetic, red, fluorescent xanthene dye widely utilized in histology, cytology, and various research applications. As an acidic dye, it carries a net negative charge and primarily stains basic cellular components, such as the cytoplasm, connective tissue, and red blood cells, in shades of pink and red. This characteristic makes it an excellent counterstain to hematoxylin in the ubiquitous Hematoxylin and Eosin (H&E) staining protocol, providing critical morphological context to the blue-stained cell nuclei. Beyond its foundational role in histology, this compound's photophysical properties make it a valuable tool in fluorescence microscopy and as a photosensitizer in applications like photodynamic therapy. This guide provides a detailed overview of this compound's chemical structure, properties, and key experimental protocols for its use.

Chemical Structure and Identification

This compound is chemically distinct from its more common counterpart, Eosin Y, as a dibromo-dinitro derivative of fluorescein, which gives it a slightly more bluish tint.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |

| Synonyms | C.I. Acid Red 91, Saffrosine, Eosin Bluish, Imperial Red, C.I. 45400 |

| CAS Number | 548-24-3 |

| Molecular Formula | C₂₀H₆Br₂N₂Na₂O₉ |

| Molecular Weight | 624.06 g/mol |

| SMILES | [Na+].[Na+].[O-]C(=O)c1ccccc1C2=C3C=C(C(=O)C(Br)=C3Oc4c(Br)c([O-])c(cc24)--INVALID-LINK--[O-])--INVALID-LINK--[O-] |

| InChI Key | GYYTYUGGVBYJHE-UHFFFAOYSA-L |

Physicochemical and Spectral Properties

The utility of this compound in various applications is dictated by its physicochemical and spectral characteristics. These properties influence its solubility, staining behavior, and fluorescence.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Dark brown to dark green or red-brown powder |

| Melting Point | 275 °C (decomposes) |

| Solubility in Water | 300 - 390 g/L at 20°C |

| Solubility in Ethanol | Soluble |

| pKa | pKa1 = 2.2, pKa2 = 3.7 |

| pH of 10 g/L solution | 6.2 at 25°C |

Table 3: Spectral Properties of this compound

| Solvent | Absorption Max (λ_abs_, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em_, nm) | Quantum Yield (Φ_F_) |

| Ethanol | 527 | 95,000 | ~546 | 0.63 |

| Water (pH > 8) | ~520 | Not specified | ~545 | Not specified |

| Methanol | ~520 | Not specified | ~555 | Not specified |

Experimental Protocols

This compound is a cornerstone reagent in many biological laboratories. The following sections provide detailed protocols for its most common applications.

Preparation of this compound Staining Solution (0.5% Aqueous)

Materials:

-

This compound powder

-

Distilled or deionized water

-

Glacial acetic acid (optional, to adjust pH)

-

Stir plate and stir bar

-

Volumetric flask

-

Filter paper

Procedure:

-

Weigh out 0.5 g of this compound powder.

-

Add the powder to a beaker containing approximately 80 mL of distilled water.

-

Place the beaker on a stir plate and stir until the dye is completely dissolved.

-

Transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.

-

Bring the final volume to 100 mL with distilled water.

-

For enhanced cytoplasmic staining, the pH can be adjusted to between 4.6 and 5.0 by adding a few drops of glacial acetic acid.

-

Filter the solution before use to remove any undissolved particles.

Hematoxylin and Eosin (H&E) Staining for Paraffin-Embedded Sections

This protocol outlines the standard procedure for staining formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Harris Hematoxylin solution

-

0.5% this compound solution

-

Acid alcohol (e.g., 1% HCl in 70% ethanol)

-

Bluing agent (e.g., 0.2% ammonia water or Scott's tap water substitute)

-

Graded ethanol solutions (70%, 95%, 100%)

-

Xylene

-

Mounting medium and coverslips

-

Staining jars

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5-10 minutes each.

-

Transfer through two changes of 100% ethanol for 2-5 minutes each.

-

Hydrate through 95% ethanol for 2-5 minutes.

-

Hydrate through 70% ethanol for 2-5 minutes.

-

Rinse well in distilled water.

-

-

Hematoxylin Staining:

-

Immerse slides in Harris Hematoxylin solution for 3-8 minutes.

-

Wash in running tap water for 1-5 minutes.

-

-

Differentiation:

-

Quickly dip slides in acid alcohol for a few seconds to remove excess hematoxylin.

-

Immediately wash in running tap water.

-

-

Bluing:

-

Immerse in a bluing agent for 30-60 seconds, or until nuclei turn a distinct blue.

-

Wash thoroughly in running tap water for 1-5 minutes.

-

-

Eosin Counterstaining:

-

Immerse in 0.5% this compound solution for 30 seconds to 2 minutes. The optimal time will vary depending on tissue type and desired staining intensity.

-

Briefly rinse in distilled water.

-

-

Dehydration and Clearing:

-

Dehydrate through graded alcohols: 95% ethanol (two changes, 1 minute each) and 100% ethanol (two changes, 1-2 minutes each).

-

Clear in two changes of xylene for 2-5 minutes each.

-

-

Mounting:

-

Apply a drop of mounting medium to the tissue section and cover with a coverslip.

-

Allow the slides to dry before microscopic examination.

-

Expected Results:

-

Nuclei: Blue/Purple

-

Cytoplasm and Muscle Fibers: Pink to Red

-

Collagen: Pink

-

Erythrocytes: Red-Orange

Mechanism of Action and Applications

Histological Staining

The staining mechanism of this compound is based on electrostatic interactions. As an anionic (negatively charged) dye, it binds to cationic (positively charged) components within the tissue, which are termed acidophilic or eosinophilic. These are primarily proteins found in the cytoplasm, muscle filaments, and connective tissue fibers. This provides a vibrant contrast to the blue-purple nuclei stained by the basic dye, hematoxylin.

An In-depth Technical Guide to the Absorption and Emission Spectra of Eosin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of Eosin B, a versatile xanthene dye with significant applications in biological staining, fluorescence microscopy, and as a photosensitizer. This document details the key photophysical parameters of this compound, outlines methodologies for its spectral characterization, and provides visual representations of the underlying processes and experimental workflows.

Core Photophysical Properties of this compound

This compound's characteristic absorption and emission profiles are fundamental to its utility in various scientific domains. The efficiency of light absorption and subsequent fluorescence is highly dependent on the molecular environment, particularly the solvent and pH. The key quantitative spectral data for this compound are summarized below.

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λ_abs) | 514 - 527 nm | Varies with solvent and pH. At neutral pH in aqueous solution, the maximum is around 514 nm.[1] In ethanol, it is approximately 527 nm.[2] In acidic media (pH < 2.0), a shift to around 486 nm is observed.[1] |

| Emission Maximum (λ_em) | 545 - 580 nm | Dependent on the solvent. In ethanol, the emission peak is around 580 nm.[3] In aqueous solutions, it is closer to 545 nm.[4] |

| Molar Absorptivity (ε) | ~95,000 M⁻¹cm⁻¹ | In ethanol. |

| Fluorescence Quantum Yield (Φ_F) | 0.63 | In ethanol. This value can be significantly lower in protic solvents like water due to hydrogen-bond assisted nonradiative deactivation. |

| Stokes Shift | ~19 - 65 nm | The shift between the absorption and emission maxima is influenced by the solvent environment. |

Experimental Protocols for Spectral Characterization

Accurate determination of the absorption and emission spectra of this compound is crucial for its effective application. The following protocols outline the standard methodologies for these measurements.

Preparation of this compound Solutions

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a high-purity solvent such as ethanol or deionized water. To ensure the dianionic form is present in aqueous solutions, the pH should be maintained above 8. Store the stock solution in a dark, airtight container to prevent photodegradation and solvent evaporation.

-

Working Solutions: Prepare a series of working solutions by diluting the stock solution with the same solvent. For absorption measurements, the concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity within the Beer-Lambert law. For fluorescence measurements, a lower concentration (typically in the low micromolar range with an absorbance of <0.1 at the excitation wavelength) is required to avoid inner filter effects.

Absorption Spectrum Measurement

-

Instrumentation: A UV-Visible spectrophotometer is required.

-

Procedure: a. Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes for stable readings. b. Use a quartz cuvette with a 1 cm path length. c. Fill the cuvette with the solvent used to prepare the this compound solution to serve as a blank. Place the cuvette in the sample holder and record a baseline spectrum. d. Empty the cuvette, rinse it with the this compound working solution, and then fill it with the working solution. e. Place the sample cuvette in the spectrophotometer and measure the absorbance across a wavelength range of approximately 400 nm to 600 nm. f. The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).

Fluorescence Emission Spectrum Measurement

-

Instrumentation: A spectrofluorometer is required.

-

Procedure: a. Turn on the spectrofluorometer and allow the lamp to stabilize. b. Set the excitation wavelength to the determined absorption maximum (λ_abs) of this compound. c. Use a quartz cuvette to hold the dilute this compound working solution. d. Place the cuvette in the sample holder of the spectrofluorometer. e. Scan the emission spectrum over a wavelength range starting from about 10-20 nm above the excitation wavelength to approximately 700 nm. f. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em).

Visualizing Key Concepts and Workflows

Diagrams are essential for conceptualizing the photophysical processes and the experimental procedures involved in characterizing this compound.

Caption: Experimental workflow for determining the absorption and emission spectra of this compound.

Caption: Simplified Jablonski diagram for this compound illustrating absorption and fluorescence.

References

An In-depth Technical Guide to the Solubility of Eosin B in Water Versus Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility of Eosin B in two common laboratory solvents: water and ethanol. A thorough understanding of its solubility characteristics is crucial for the effective preparation of staining solutions and for its application in various experimental assays, including histological staining and immunohistochemistry (IHC).

This compound, a xanthene dye, is available in two primary forms with distinct solubility profiles: the disodium salt, which is readily soluble in aqueous solutions, and the free acid form, often referred to as "this compound, spirit soluble," which shows preferential solubility in alcohols.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the choice of solvent and the specific form of the dye used. The following table summarizes the available quantitative data for the solubility of this compound in water and ethanol.

| Compound Name | Solvent | Temperature | Solubility |

| This compound (disodium salt) | Water | 20°C | 390 g/L[1][2][3] |

| This compound (disodium salt) | Ethanol | Not Specified | 1 g/L (reported as 1 mg/mL)[4] |

| This compound (disodium salt) | Aqueous | Not Specified | 39% (units not specified)[5] |

| This compound (disodium salt) | Ethanol | Not Specified | 39% (units not specified) |

| This compound (free acid) | Alcoholic Solvents | Not Specified | Soluble |

Note: There is a notable discrepancy in the reported solubility of this compound disodium salt in ethanol. While one source indicates a solubility of 1 g/L, another states it as 39% without specifying the units (e.g., w/v, w/w) or the temperature. This ambiguity underscores the recommendation for researchers to experimentally determine the solubility for applications requiring precise high concentrations of this compound in alcoholic solutions.

Logical Relationship of this compound Forms and Solvent Compatibility

The choice between the disodium salt and the free acid form of this compound is dictated by the desired solvent for the application. The following diagram illustrates this relationship.

Experimental Protocols for Solubility Determination

For applications demanding precise concentrations of this compound, particularly in ethanol where published data is inconsistent, experimental determination of solubility is recommended. A reliable method for this is UV-Visible (UV-Vis) spectrophotometry.

Objective: To quantitatively determine the saturation solubility of this compound in a specific solvent (e.g., 95% ethanol).

Materials:

-

This compound powder (disodium salt or free acid)

-

Solvent of interest (e.g., absolute ethanol, 95% ethanol, deionized water)

-

Volumetric flasks

-

Analytical balance

-

Pipettes

-

Magnetic stirrer and stir bars

-

Centrifuge or filtration system (e.g., syringe filters with appropriate membrane)

-

UV-Vis spectrophotometer

-

Cuvettes

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound in the chosen solvent with a known concentration.

-

Create a series of dilutions from the stock solution to generate a set of standards with decreasing concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound (approximately 514 nm).

-

Plot a graph of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a flask.

-

Stir the mixture vigorously for a prolonged period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution at high speed to pellet the undissolved this compound.

-

Alternatively, filter the solution using a syringe filter that is compatible with the solvent.

-

-

Spectrophotometric Analysis:

-

Carefully take an aliquot of the clear supernatant or filtrate and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in the solvent at the experimental temperature.

-

Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for the experimental determination of this compound solubility.

Implications for Researchers and Drug Development Professionals

The differential solubility of this compound in aqueous and alcoholic solutions is a critical consideration in experimental design. In histological applications, ethanolic solutions of eosin are often used in staining protocols. For immunohistochemistry, where aqueous buffers are common, the high water solubility of the disodium salt is advantageous for preparing counterstaining solutions.

In drug development, this compound can be used in toxicological studies to assess tissue morphology. The choice of solvent for preparing this compound solutions will depend on the specific requirements of the study and the compatibility with other reagents. An accurate understanding of its solubility ensures the preparation of stable, effective staining reagents, leading to reliable and reproducible experimental outcomes.

References

Unveiling the Chameleon: A Technical Guide to the Spectral Properties of Eosin B in Diverse Solvent Environments

For Immediate Release

[City, State] – In a comprehensive technical guide released today, researchers, scientists, and drug development professionals now have access to an in-depth analysis of the spectral properties of Eosin B, a vital fluorescent dye, across a range of solvents. This whitepaper details the solvatochromic behavior of this compound, offering critical data for applications in fluorescence microscopy, diagnostics, and pharmaceutical research. The guide provides a thorough examination of how the surrounding solvent environment dictates the absorption and emission characteristics of the dye, information paramount for optimizing its use in various experimental and technological settings.

The spectral behavior of this compound is significantly influenced by the polarity and hydrogen-bonding capabilities of the solvent it is dissolved in. The absorption maximum (λ_abs) and emission maximum (λ_em) of this compound exhibit shifts, a phenomenon known as solvatochromism, in response to changes in the solvent environment. This guide provides a detailed summary of these shifts and other key photophysical parameters.

Core Photophysical and Spectral Properties of this compound

The interaction between this compound and the surrounding solvent molecules directly impacts its electronic ground and excited states, leading to observable changes in its spectral properties. The key quantitative parameters are summarized below.

| Solvent | Absorption Maximum (λ_abs) (nm) | Emission Maximum (λ_em) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ps) |

| Ethanol | 526 - 527 | 545 - 555 | ~95,000 | 0.63 - 0.65 | 3100 |

| Methanol | ~524 | ~548 | - | - | - |

| Water (pH > 8) | ~524 | ~545 | - | Very Low | 4.4 |

| Acetonitrile (ACN) | ~524 | - | - | - | 280 |

| n-Hexanol | ~533 | ~553 | - | - | - |

| i-propanol | ~530 | ~552 | - | - | - |

| buthanol | ~532 | ~553 | - | - | - |

| n-propanol | ~531 | ~552 | - | - | - |

Note: The exact absorption and emission maxima can vary slightly depending on the specific experimental conditions and the purity of the solvent.

The significant decrease in fluorescence quantum yield and lifetime in protic solvents like water is attributed to hydrogen-bond assisted nonradiative deactivation. The nitro groups of this compound become stronger hydrogen bond acceptors in the excited state, facilitating this deactivation pathway.

Experimental Protocols

Accurate determination of the spectral properties of this compound necessitates precise experimental procedures. Below are detailed methodologies for key measurements.

Sample Preparation

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in the desired high-purity solvent. To ensure complete dissolution, gentle warming or sonication may be applied. It is crucial to protect the solution from light to prevent photobleaching.

-

Working Solution Preparation: Dilute the stock solution with the same solvent to a concentration that results in an absorbance value between 0.05 and 0.1 at the absorption maximum. This precaution is taken to minimize inner filter effects, which can distort fluorescence measurements. For fluorescence measurements, concentrations in the low micromolar range are typical.

Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is required for these measurements.

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Sample Measurement: Record the absorption spectrum of the this compound working solution over a wavelength range of approximately 400 nm to 600 nm. The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).

Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer is used for fluorescence measurements.

-

Excitation: Excite the this compound working solution at its absorption maximum (λ_abs) as determined from the absorption spectrum.

-

Emission Scan: Scan the emission spectrum over a wavelength range starting from slightly above the excitation wavelength to approximately 700 nm. The wavelength corresponding to the peak of the emission spectrum is the emission maximum (

Eosin B vs. Eosin Y: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the selection of appropriate staining reagents is a critical determinant of experimental success. Eosin B and Eosin Y, two closely related xanthene dyes, are mainstays in histology and other biological applications. While often used interchangeably, their fundamental differences in chemical structure give rise to distinct spectral and performance characteristics. This technical guide provides a comprehensive comparison of this compound and Eosin Y, detailing their core properties, experimental applications, and performance data to inform reagent selection and experimental design.

Core Differences: A Molecular Perspective

The foundational distinction between this compound and Eosin Y lies in their chemical structures, which directly influences their spectral properties and staining characteristics. Eosin Y is a tetrabromo derivative of fluorescein, while this compound is a dibromo dinitro derivative.[1][] This seemingly subtle difference in halogen and nitro group substitution has a significant impact on the electron distribution within the molecule, altering its interaction with light and biological specimens.

Eosin Y is characterized by its slightly yellowish hue, while This compound presents a faint bluish cast.[3] In histological applications, Eosin Y typically produces brighter, more vibrant pink shades, which is often preferred for routine Hematoxylin and Eosin (H&E) staining to achieve strong contrast with the blue-stained nuclei.[4] this compound, conversely, yields a duller, bluish-pink color, which may be advantageous in more specialized applications where subtle differentiation is required.

Quantitative Data Summary

For ease of comparison, the key quantitative properties of this compound and Eosin Y are summarized in the tables below.

Table 1: Chemical and Physical Properties

| Property | This compound | Eosin Y |

| Synonyms | Eosin bluish, Acid Red 91, C.I. 45400 | Eosin yellowish, Acid Red 87, C.I. 45380 |

| Chemical Formula | C₂₀H₆Br₂N₂Na₂O₉ | C₂₀H₆Br₄Na₂O₅ |

| Molecular Weight | 624.07 g/mol | 691.85 g/mol [1] |

Table 2: Spectral Properties

| Property | This compound | Eosin Y |

| Absorption Maximum (λmax) | 514-519 nm | 515-518 nm |

| Fluorescence Quantum Yield (Φf) | Varies significantly with solvent (e.g., very low in water) | ~0.67 in basic ethanol |

| Fluorescence Lifetime | Significantly shorter in protic solvents (e.g., water) compared to Eosin Y | Longer in protic solvents compared to this compound |

Table 3: Performance Characteristics

| Property | This compound | Eosin Y |

| Binding Affinity to BSA (pH 1.96) | 0.82 nmol/nmol of reactive amino acid | 0.82 nmol/nmol of reactive amino acid |

| Staining Color | Bluish-pink | Yellowish-pink |

| Photostability | Generally considered less photostable than Eosin Y, especially in protic solvents due to a shorter excited-state lifetime | More photostable than this compound |

Experimental Protocols

Accurate and reproducible staining is contingent on meticulous preparation of staining solutions and adherence to standardized protocols. The following sections provide detailed methodologies for the preparation of this compound and Eosin Y solutions and a standard Hematoxylin and Eosin (H&E) staining procedure.

Preparation of Staining Solutions

3.1.1. Alcoholic this compound Solution (0.1% w/v)

-

Reagents:

-

This compound powder

-

Distilled or deionized water

-

Glacial acetic acid

-

-

Procedure:

-

Weigh 1 g of this compound powder.

-

Dissolve the this compound powder in 1 liter of distilled or demineralized water with continuous stirring.

-

Add 1.6 ml of glacial acetic acid to the solution.

-

Filter the solution before use.

-

3.1.2. Aqueous Eosin Y Solution (0.5% w/v) with Acetic Acid

-

Reagents:

-

Eosin Y powder

-

Distilled or deionized water

-

Glacial acetic acid

-

-

Procedure:

-

Weigh 5 g of Eosin Y powder.

-

Dissolve the Eosin Y powder in 1 liter of distilled or deionized water.

-

To acidify, slowly add up to 0.5 ml of glacial acetic acid per 100 ml of the Eosin Y solution.

-

Filter the solution before use.

-

Hematoxylin and Eosin (H&E) Staining Protocol

This protocol outlines a general workflow for H&E staining of paraffin-embedded tissue sections.

-

Reagents:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Harris Hematoxylin solution

-

1% Acid Alcohol (1% HCl in 70% ethanol)

-

Scott's Tap Water Substitute (or 0.2% ammonia water)

-

Eosin Y or this compound staining solution (prepared as above)

-

Mounting medium

-

-

Procedure:

-

Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydration: Immerse slides through the following series:

-

Two changes of 100% ethanol for 3 minutes each.

-

Two changes of 95% ethanol for 3 minutes each.

-

One change of 70% ethanol for 3 minutes.

-

Rinse in distilled water.

-

-

Nuclear Staining: Stain in Harris Hematoxylin solution for 5-15 minutes.

-

Washing: Rinse in running tap water.

-

Differentiation: Dip slides in 1% acid alcohol for a few seconds to remove excess hematoxylin.

-

Washing: Rinse in running tap water.

-

Bluing: Immerse slides in Scott's Tap Water Substitute or 0.2% ammonia water until the nuclei turn blue.

-

Washing: Wash in running tap water for 5 minutes.

-

Counterstaining: Stain in Eosin Y or this compound solution for 30 seconds to 2 minutes.

-

Dehydration: Immerse slides through the following series:

-

Two changes of 95% ethanol for 3 minutes each.

-

Two changes of 100% ethanol for 3 minutes each.

-

-

Clearing: Immerse slides in two changes of xylene for 5 minutes each.

-

Mounting: Apply a coverslip using a compatible mounting medium.

-

Visualizing the Fundamentals: Diagrams

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the chemical structures and a typical experimental workflow.

Applications and Considerations

The choice between this compound and Eosin Y is largely dependent on the specific application and desired outcome.

-

Routine Histology (H&E): Eosin Y is the more prevalent choice due to the vibrant and well-differentiated pink shades it imparts to cytoplasm and connective tissue, providing excellent contrast to the blue-stained nuclei.

-

Specialized Staining: this compound's duller, bluish-pink hue can be advantageous in specific diagnostic scenarios where subtle color variations are critical for identifying particular cellular components or pathological features.

-

Fluorescence Microscopy: Both dyes are fluorescent, but their differing photophysical properties are important considerations. The significantly shorter fluorescence lifetime of this compound in protic solvents suggests it may be more susceptible to photobleaching, making Eosin Y a potentially more robust choice for applications requiring prolonged imaging.

-

Photosensitization: Both this compound and Eosin Y can act as photosensitizers, generating reactive oxygen species upon illumination. Their differing absorption spectra and excited-state dynamics may lead to variations in their efficiency as photosensitizers in applications such as photodynamic therapy or photocatalysis.

Conclusion

While this compound and Eosin Y are structurally similar and can often be used interchangeably, a deeper understanding of their fundamental differences is crucial for optimizing experimental outcomes. The substitution of two bromine atoms in Eosin Y with two nitro groups in this compound leads to distinct spectral properties, staining characteristics, and photostability. For routine histological applications demanding strong contrast and vibrant staining, Eosin Y remains the preferred choice. However, for specialized applications where subtle color differentiation is paramount or in specific fluorescence-based assays, the unique properties of this compound may offer distinct advantages. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to enhance the accuracy, reproducibility, and overall quality of their scientific investigations.

References

Methodological & Application

Eosin B in Romanowsky Stains: Application Notes and Protocols for Researchers

For Immediate Release

[City, State] – [Date] – These application notes provide detailed protocols and technical data on the formulation and application of Eosin B in Romanowsky staining for researchers, scientists, and drug development professionals. The information compiled herein offers a comprehensive guide to achieving consistent and high-quality differential staining of cellular components in hematological and cytopathological specimens.

Introduction to this compound and Romanowsky Staining

Romanowsky stains are a class of neutral stains that are fundamental in hematology and cytopathology for the microscopic examination of blood and bone marrow films.[1] The hallmark of this staining technique is the "Romanowsky effect," which produces a wide spectrum of colors, allowing for the clear differentiation of cellular elements.[2] This effect is the result of the interaction between a cationic or basic dye (polychromed methylene blue and its azure derivatives, primarily Azure B) and an anionic or acidic dye (Eosin).[1]

This compound, a bluish-cast variant of eosin, is a xanthene dye that binds to and stains basic cellular components, such as hemoglobin and eosinophilic granules, in shades of red and orange.[1] While Eosin Y is more commonly mentioned in literature, this compound is often used interchangeably and is a key component in several Romanowsky stain formulations, including Leishman's stain.[3] The basic dyes, Azure B and methylene blue, stain acidic cellular components like the nucleus and the cytoplasm of some white blood cells in hues of blue to purple. The precise coloration and differentiation depend on the specific formulation, the ratio of the dyes, the pH of the buffer, and the staining procedure.

Key Components and Their Functions

The efficacy of a Romanowsky stain is dependent on the interplay of its chemical constituents. A thorough understanding of each component's role is crucial for troubleshooting and optimizing staining results.

| Component | Chemical Class | Function |

| This compound | Anionic Dye (Acidic) | Stains basic (eosinophilic) cellular components such as hemoglobin and specific granules a pink/orange color. |

| Azure B / Methylene Blue | Cationic Dyes (Basic) | Stains acidic (basophilic) cellular components like nucleic acids (DNA, RNA) a blue/purple color. Azure B is critical for the purple Romanowsky effect in nuclei. |

| Methanol | Solvent & Fixative | Acts as the primary solvent for the dye powders and fixes the cells to the glass slide, preserving their morphology. |

| Glycerol | Stabilizer | Often included in Giemsa formulations to increase the solubility and stability of the dye solution. |

| Phosphate Buffer | pH Regulator | Maintains the optimal pH (typically 6.4-7.2) required for the ionization of the dyes and their subsequent binding to cellular components. |

Quantitative Formulations of Common Romanowsky Stains

The following tables provide quantitative data for the preparation of stock and working solutions for several common Romanowsky stains. While some protocols specify Eosin Y, this compound can be used as a direct substitute in equivalent amounts.

Table 1: Leishman Stain Formulation

| Reagent | Component | Quantity | Instructions |

| Stock Solution | Leishman Powder (containing this compound) | 0.12 g | Dissolve in 100 mL of acetone-free methanol. Gently warm to 40°C to aid dissolution. Allow to mature for 5 days before use and filter. |

| Working Solution | Leishman Stock Solution | 1 part | Dilute with 2 parts of buffered water (pH 6.8). Prepare fresh before use. |

Table 2: Wright Stain Formulation

| Reagent | Component | Quantity | Instructions |

| Stock Solution | Wright's Stain Powder (Methylene Blue & Eosin) | 1.0 g | Dissolve in 400 mL of absolute methanol. |

| Working Solution | Wright's Stock Solution | 1 part | Mix with an equal volume of phosphate buffer (pH 6.5-6.8). |

Table 3: Giemsa Stain Formulation

| Reagent | Component | Quantity | Instructions |

| Stock Solution | Giemsa Powder (Azure, Methylene Blue, Eosin) | 3.8 g | Dissolve in 250 mL of methanol by heating to 60°C. Slowly add 250 mL of glycerol. Filter and let stand for 1-2 months. |

| Working Solution (Standard) | Giemsa Stock Solution | 10 mL | Add to 190 mL of phosphate buffer (pH 6.8). Mix well and let stand for 10 minutes. |

| Working Solution (Rapid) | Giemsa Stock Solution | 33 mL | Add to 66 mL of phosphate buffer (pH 6.8). Mix well and let stand for 10 minutes. |

Table 4: Phosphate Buffer (pH 6.8) Preparation

| Component | Quantity | Instructions |

| Potassium Dihydrogen Phosphate (KH₂PO₄), Anhydrous | 0.663 g | Dissolve in 100 mL of distilled water. |

| Disodium Hydrogen Phosphate (Na₂HPO₄), Anhydrous | 0.256 g | Dissolve in the same 100 mL of distilled water. Verify pH and adjust if necessary. |

| Alternative | Commercially available buffer tablets | 1 tablet |

Experimental Protocols

The following are detailed methodologies for preparing blood smears and performing Romanowsky staining.

Preparation of a Peripheral Blood Smear

-

Place a small drop of anticoagulated whole blood approximately 1-2 cm from the frosted end of a clean glass slide.

-

Hold a second "spreader" slide at a 30-45° angle to the first slide and bring it back to make contact with the blood drop.

-

Allow the blood to spread along the edge of the spreader slide.

-

In a smooth, swift motion, push the spreader slide to the opposite end of the first slide, creating a thin, feathered edge.

-

Allow the blood smear to air dry completely before fixation and staining.

Leishman Staining Protocol (with this compound)

-

Place the air-dried blood smear on a level staining rack.

-

Cover the smear with undiluted Leishman's stock solution. Allow this to act for 1-2 minutes to fix the cells.

-

Add double the volume of buffered water (pH 6.8) to the slide and mix gently by blowing on the surface until a metallic sheen appears.

-

Allow the diluted stain to act for 5-10 minutes.

-

Gently rinse the slide with buffered water or tap water until the thinner parts of the smear appear pinkish-red.

-

Wipe the back of the slide clean and stand it upright to air dry.

Wright Staining Protocol

-

Place the air-dried blood smear on a staining rack.

-

Cover the smear with Wright's stain solution and let it stand for 2-3 minutes.

-

Add an equal amount of buffered water (pH 6.5-6.8) and mix by gently blowing. A metallic green scum should form.

-

Leave the diluted stain on the slide for 5 minutes.

-

Gently rinse the slide with distilled water.

-

Wipe the back of the slide and allow it to air dry in a vertical position.

Giemsa Staining Protocol

-

Fix the air-dried blood smear in absolute methanol for 2-3 dips and allow it to dry.

-

Immerse the slide in a freshly prepared Giemsa working solution for 20-30 minutes.

-

Rinse the slide by dipping it in buffered water for 3-5 minutes.

-

Allow the slide to air dry.

Visualizations

The following diagrams illustrate the theoretical and practical aspects of Romanowsky staining with this compound.

Caption: Mechanism of Romanowsky Staining.

Caption: General Experimental Workflow for Romanowsky Staining.

Troubleshooting and Quality Control

Consistent and reliable staining requires attention to detail and adherence to standardized procedures.

-

pH Control: The pH of the buffer is critical. A pH that is too acidic will result in excessively red staining, while a pH that is too alkaline will lead to a predominantly blue stain.

-

Stain Preparation: Staining solutions, particularly working solutions, should be prepared fresh. Stock solutions should be stored in tightly sealed, dark bottles to prevent oxidation and precipitation.

-

Water Quality: Use distilled or deionized water for preparing buffers and for the final rinse to avoid artifacts.

-

Fixation: Proper fixation is essential to preserve cellular morphology. Inadequate fixation can lead to distorted cells.

-

Staining Time: Staining times may need to be adjusted based on the thickness of the smear and the desired intensity of the stain.

By following these guidelines and protocols, researchers can effectively utilize this compound in Romanowsky stains to achieve high-quality, reproducible results for their studies.

References

Application Notes and Protocols: Eosin B for Immunolocalization and In Situ Hybridization

Introduction

Eosin B is a synthetic, fluorescent xanthene dye, specifically a dibromo-dinitro derivative of fluorescein, that imparts a pink or red color to stained tissues. As an acidic, anionic dye, it carries a net negative charge and binds to positively charged (acidophilic or eosinophilic) components within a cell, primarily proteins in the cytoplasm and extracellular matrix, such as collagen and muscle fibers. This property makes it an excellent counterstain in histological and pathological analyses, providing morphological context to specifically labeled structures. While often used interchangeably with the more common Eosin Y, this compound is distinguished by a slightly more bluish tint.

These application notes provide detailed protocols and data for the use of this compound as a counterstain in chromogenic in situ hybridization (ISH) and immunohistochemistry (IHC), and as a fluorescent label in immunofluorescence (IF), tailored for researchers, scientists, and drug development professionals.

Section 1: this compound for In Situ Hybridization (ISH)

Application Notes

This compound serves as a valuable counterstain for chromogenic ISH, particularly when the nucleic acid probe signal is localized to the cell nucleus. By staining the cytoplasm and connective tissue in shades of pink and red, this compound provides excellent contrast, allowing for the clear visualization of nuclear signals (e.g., from DAB or NBT/BCIP substrates) within the overall tissue architecture. Its primary role is to offer morphological detail without obscuring the specific hybridization signal. The choice of this compound is ideal for brightfield microscopy; however, for fluorescent ISH (FISH), careful consideration of potential spectral overlap with red-emitting fluorophores is necessary.

Quantitative Data: this compound Staining Parameters for ISH

The following table summarizes key parameters for using this compound as a counterstain in ISH protocols. Optimization may be required based on tissue type and fixation method.

| Parameter | Value/Range | Notes | Source(s) |

| Working Concentration | 0.5% - 1.0% (w/v) in deionized water | Higher concentrations or longer times may be needed for dense tissues. | |

| Staining Time | 30 seconds - 2 minutes | The duration is critical and should be optimized for desired staining intensity. | |

| Target Components | Cytoplasm, Connective Tissue, Muscle Fibers | Stains these components pink/red. | |

| Primary Application | Counterstain for nuclear chromogenic ISH signals | Provides morphological context. |

Experimental Protocol: Chromogenic ISH with this compound Counterstaining

This protocol describes a general workflow for localizing a specific nucleic acid sequence in formalin-fixed, paraffin-embedded (FFPE) tissue sections, followed by this compound counterstaining.

Materials:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Citrate buffer (pH 6.0) or other appropriate antigen retrieval buffer

-

Proteinase K

-

ISH probe

-

Hybridization buffer

-

Stringency wash buffers (e.g., SSC)

-

Blocking solution

-

Chromogenic substrate (e.g., DAB or NBT/BCIP)

-

This compound solution (0.5-1.0% aqueous)

-

Acid alcohol (1% HCl in 70% alcohol), if needed for differentiation

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through graded ethanol: 100% (2x3 min), 95% (2x3 min), 70% (2x3 min).

-

Rinse in deionized water for 5 minutes.

-

-

Pretreatment:

-

Perform heat-induced epitope retrieval (HIER) in a suitable buffer (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes. Cool to room temperature.

-

Digest with Proteinase K (concentration and time must be optimized) at 37°C.

-

Rinse in deionized water.

-

-

Hybridization:

-

Apply the ISH probe diluted in hybridization buffer to the tissue section.

-

Cover with a coverslip and seal.

-

Denature probe and target DNA (e.g., 85°C for 5-10 minutes).

-

Hybridize overnight at the appropriate temperature (e.g., 37°C) in a humidified chamber.

-

-

Stringency Washes and Signal Detection:

-

Perform a series of stringency washes to remove non-specifically bound probe.

-

Incubate with the appropriate detection reagents (e.g., anti-DIG-AP).

-

Develop the signal with a chromogenic substrate until the desired intensity is reached.

-

Stop the reaction by rinsing thoroughly in water.

-

-

This compound Counterstaining:

-

Rinse slides in deionized water.

-

Immerse in 0.5-

-

Preparing Alcoholic vs. Aqueous Eosin B Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosin B is a xanthene dye widely employed as a counterstain in various histological and cytological techniques. It imparts a characteristic red or pink color to cytoplasmic components, collagen, and muscle fibers, providing crucial morphological context to tissue samples. This compound is available in two primary forms: the water-soluble disodium salt and the alcohol-soluble free acid, sometimes referred to as "this compound, spirit soluble". The choice between an alcoholic and an aqueous preparation of this compound depends on the specific application, desired staining characteristics, and the tissue processing workflow. This document provides detailed application notes and protocols for the preparation and use of both alcoholic and aqueous this compound solutions.

Data Presentation: Quantitative Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for preparing solutions of desired concentrations and for understanding the behavior of the dye in different solvent systems.

| Property | Aqueous Solution (Disodium Salt) | Alcoholic Solution (Free Acid/Disodium Salt) | Reference |

| Chemical Name | This compound, disodium salt | This compound, free acid ("spirit soluble") or disodium salt | |

| C.I. Number | 45400 | 45400 | |

| Molecular Formula | C₂₀H₆Br₂N₂Na₂O₉ | C₂₀H₈Br₂N₂O₉ | |

| Solubility in Water | 390 g/L at 20°C (Highly Soluble) | Sparingly soluble | |

| Solubility in Ethanol | Soluble | Highly Soluble | |

| Typical Concentration | 0.1% - 1% (w/v) | 0.1% - 1% (w/v) | |

| λmax (in water) | 514 nm, 395 nm | Not specified | |

| Appearance of Solution | Clear, deep red solution | Clear, deep red solution | |

| pH | 6.2 (10g/L in H₂O at 25°C) | Not specified |

Experimental Protocols

Protocol 1: Preparation of 0.1% Aqueous this compound Solution

This protocol is suitable for routine histological counterstaining, such as in the Hematoxylin and Eosin (H&E) method.

Materials:

-

This compound, disodium salt powder

-

Distilled or deionized water

-

Glacial acetic acid (optional, as an accentuator)

-

Magnetic stirrer and stir bar

-

Volumetric flask (1000 mL)

-

Graduated cylinder

-

Filter paper

Procedure:

-

Weigh 1 gram of this compound powder.

-

Transfer the powder to a 1000 mL volumetric flask.

-

Add approximately 800 mL of distilled water to the flask.

-

Place the flask on a magnetic stirrer and add a stir bar. Stir until the this compound is completely dissolved.

-

(Optional) For enhanced staining intensity, add 1.6 mL of glacial acetic acid to the solution.

-

Once dissolved, add distilled water to bring the final volume to 1000 mL.

-

Mix the solution thoroughly.

-

Filter the solution before use to remove any undissolved particles.

-

Store the solution in a tightly closed container at room temperature (15-25°C), protected from direct sunlight.

Protocol 2: Preparation of 0.5% Alcoholic this compound Solution

Alcoholic this compound solutions are often preferred in workflows where dehydration steps are critical and to avoid issues with unsuitable water supplies.

Materials:

-

This compound, free acid ("spirit soluble") or disodium salt powder

-

95% Ethanol

-

Magnetic stirrer and stir bar

-

Volumetric flask (100 mL)

-

Graduated cylinder

-

Filter paper

Procedure:

-

Weigh 0.5 grams of this compound powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 80 mL of 95% ethanol to the flask.

-

Place the flask on a magnetic stirrer and add a stir bar. Stir until the this compound is completely dissolved.

-

Once dissolved, add 95% ethanol to bring the final volume to 100 mL.

-

Mix the solution thoroughly.

-

Filter the solution before use.

-

Store in a tightly sealed, flammable-safe cabinet at room temperature.

Application Notes

Choosing Between Aqueous and Alcoholic Solutions:

-

Aqueous this compound: Generally used for routine H&E staining. It is easy to prepare and handle. However, the quality of staining can be affected by the pH and hardness of the local tap water used for rinsing.

-

Alcoholic this compound: Often provides more consistent and sharper staining, especially when water quality is a concern. It is also advantageous in protocols that require a seamless transition to dehydration steps with alcohol. Staining with alcoholic solutions can be more intense and may require shorter incubation times.

Staining Procedure (General Guideline for H&E):

-

After nuclear staining with hematoxylin and subsequent bluing, rinse the slides.

-

If using an aqueous this compound solution, rinse with distilled water before immersing in the eosin solution.

-

If using an alcoholic this compound solution, it is recommended to briefly rinse the slides in 95% ethanol before staining.

-

Immerse slides in the this compound solution for 30 seconds to 2 minutes. The optimal time will depend on the tissue type, thickness, and desired staining intensity.

-

Following eosin staining, dehydrate the sections through graded alcohols (e.g., 95% and 100% ethanol).

-

Clear the slides in xylene or a xylene substitute.

-

Mount with a permanent mounting medium.

Quality Control:

-

To ensure consistent staining, it is advisable to use positive and negative controls.

-

The intensity of eosin staining can be adjusted by varying the concentration of the dye, the staining time, and the pH of the solution. The addition of a small amount of acetic acid can act as an accentuator, intensifying the stain.

Visualizations

Application Notes and Protocols: Eosin B in Combination with Azure A for Microbiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of Eosin B and Azure A, key components of the Romanowsky staining family, offers a robust differential staining technique applicable to microbiology. This method, analogous to the well-established Wright-Giemsa stains in hematology, can be adapted to visualize and differentiate bacteria and fungi, providing valuable morphological information.[1][2][3][4] The stain leverages the acidic nature of this compound and the basic properties of Azure A to distinguish between various cellular components.

Principle of Staining: This differential staining technique is based on the chemical affinities of the dyes for different cellular structures.[3]

-

Azure A (Basic Dye): As a cationic (basic) dye, Azure A has a strong affinity for acidic cellular components, which are negatively charged. This includes nucleic acids (DNA and RNA) within the nucleus or nucleoid region, as well as ribosomes and other basophilic granules in the cytoplasm. These structures are stained in shades of blue to purple.

-

This compound (Acidic Dye): As an anionic (acidic) dye, this compound binds to basic cellular components, which are positively charged. This primarily includes cytoplasmic proteins and other acidophilic elements, staining them in shades of pink to red.

This interplay of dyes results in a polychromatic staining pattern, known as the Romanowsky effect, which enhances the visualization of microbial morphology, including cell shape, size, arrangement, and the presence of intracellular structures.

Applications in Microbiology

-

General Morphology: Visualization of bacterial and fungal cell shape, size, and arrangement.

-

Differential Staining: Distinguishing between different types of microorganisms in a mixed culture based on their staining characteristics.

-

Cellular Components: Identification of nuclei in fungi and yeasts, as well as metachromatic granules and inclusion bodies in some bacteria.

-

Host-Pathogen Interactions: Staining of intracellular bacteria and fungi within host cells, where the host cytoplasm and nucleus stain differently from the microbes.

-

Parasitology: While primarily used in hematology for this purpose, it is effective for identifying blood-borne parasites like Plasmodium and Trypanosoma.

Quantitative Data Summary

The optimal concentrations and staining times can vary depending on the specific microorganism and the desired staining intensity. The following table provides a general guideline based on typical Romanowsky staining protocols that can be adapted for microbiological use.

| Parameter | Concentration/Time | Purpose |

| Azure A Stock Solution | 0.1% - 1% (w/v) in distilled water or methanol | Primary basic stain |

| This compound Stock Solution | 0.1% - 1% (w/v) in distilled water or ethanol | Primary acidic stain |

| Working Stain Solution | Varies (e.g., 1:10 to 1:50 dilution of stock in buffer) | Final staining solution for slides |

| Phosphate Buffer | pH 6.8 - 7.2 | To maintain optimal pH for staining reaction |

| Fixation Time | 1 - 5 minutes | To adhere the specimen to the slide and preserve morphology |

| Staining Time | 2 - 30 minutes | To allow for dye penetration and binding |

| Differentiation | Brief rinse in 0.01% - 0.1% acetic acid (optional) | To remove excess stain and enhance contrast |

Experimental Protocols

Preparation of Staining Solutions

Azure A Stock Solution (1%)

-

Azure A dye powder: 1 g

-

Methanol or distilled water: 100 ml

-

Procedure: Dissolve the Azure A powder in the solvent. Store in a tightly capped, dark bottle.

This compound Stock Solution (1%)

-

This compound dye powder: 1 g

-

Ethanol (95%) or distilled water: 100 ml

-

Procedure: Dissolve the this compound powder in the solvent. Store in a tightly capped, dark bottle.

Phosphate Buffer (pH 6.8)

-

Potassium dihydrogen phosphate (KH₂PO₄): 6.63 g

-

Disodium hydrogen phosphate (Na₂HPO₄): 3.2 g

-

Distilled water: 1 L

-

Procedure: Dissolve the salts in the distilled water and verify the pH.

Staining Protocol for Bacteria

-

Smear Preparation: Prepare a thin smear of the bacterial culture on a clean glass slide.

-

Air Dry: Allow the smear to completely air dry.

-

Heat Fixation: Gently pass the slide through a flame 2-3 times to fix the bacteria to the slide. Avoid overheating.

-

Methanol Fixation (Alternative): Flood the slide with methanol for 1-2 minutes, then allow it to air dry. This is a gentler fixation method.

-

Staining:

-

Prepare a working solution by mixing Azure A and this compound stock solutions with the phosphate buffer. A common starting point is to dilute a pre-mixed stock or to add drops of each stain to the buffer on the slide. A typical dilution for a working Giemsa-type stain is 1:10 to 1:20 with buffer.

-

Cover the smear with the working stain solution.

-

Incubate for 5-15 minutes. Staining time may need to be optimized.

-

-

Rinsing: Gently rinse the slide with phosphate buffer or distilled water until the excess stain is removed.

-

Drying: Allow the slide to air dry in an upright position.

-

Microscopy: Examine the stained smear under oil immersion.

Staining Protocol for Fungi (Yeasts and Molds)

This protocol is adapted from a Giemsa staining method for fungi.

-

Specimen Preparation:

-

For yeasts, a direct smear can be made.

-

For molds, a small portion of the mycelium can be teased apart in a drop of lactophenol cotton blue on the slide before making the smear, or a slide culture can be prepared.

-

-

Fixation:

-

Air dry the smear completely.

-

Fix with methanol for 3-5 minutes and allow to air dry.

-

-

Hydrolysis (Optional, for enhanced nuclear staining):

-

Flood the slide with 1N HCl at 60°C for 5-10 minutes.

-

Rinse thoroughly with distilled water.

-

-

Staining:

-

Prepare a fresh 1:20 dilution of a combined Azure-Eosin stock solution in pH 6.8 phosphate buffer.

-

Flood the slide with the diluted stain and let it stand for 20-30 minutes.

-

-

Rinsing and Differentiation:

-

Rinse the slide briefly with distilled water.

-

If the stain is too dark, differentiate by quickly rinsing with 0.01% acetic acid, followed immediately by a water rinse.

-

-

Drying and Mounting:

-

Allow the slide to air dry completely.

-

A coverslip can be mounted using a resinous medium.

-

Visualizations

Caption: Staining Mechanism of this compound and Azure A.

Caption: General Workflow for this compound and Azure A Staining.

References

- 1. Atom Scientific Ltd | News | Stains In Focus: The Development of the Romanowsky Technique [atomscientific.com]

- 2. How Romanowsky stains work and why they remain valuable - including a proposed universal Romanowsky staining mechanism and a rational troubleshooting scheme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Technical Support Center: Eosin B Staining

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Eosin B staining in their experiments.

Troubleshooting Guide

Issue: Weak or Pale this compound Staining

Q1: My tissue sections are showing very faint pink staining after using this compound. What could be the cause?

A1: Weak this compound staining is a common issue and can be attributed to several factors, primarily related to the pH of the staining solution and subsequent steps. Here are the most likely causes and their solutions:

-

Incorrect pH of this compound Solution: The optimal pH for this compound staining is between 4.6 and 5.0.[1] If the pH is too high (above 5.0), the staining intensity will be significantly reduced. This is because a lower pH increases the number of positively charged protein groups in the tissue, which are necessary for binding the negatively charged this compound dye.

-

Solution: Check the pH of your this compound solution using a calibrated pH meter. If it is above 5.0, adjust it by adding a few drops of glacial acetic acid until the desired pH range is reached.[1]

-

-

Carryover of Alkaline Solutions: If slides are not thoroughly rinsed after the "bluing" step (which is alkaline), the residual alkali can raise the pH of the this compound solution, leading to weak and uneven staining.[2]

-

Solution: Ensure a thorough wash with tap water after the bluing reagent to remove all residual alkalinity before proceeding to the this compound staining step.

-

-

Exhausted or Diluted this compound Solution: Over time and with repeated use, the this compound solution can become depleted or diluted.

-

Solution: Replace the this compound solution with a fresh batch.[1]

-

-

Staining Time is Too Short: The duration of staining can impact the intensity.

-

Solution: Increase the immersion time in the this compound solution. Optimal times can range from 30 seconds to 10 minutes, depending on the tissue type and thickness.[1]

-

-

Excessive Dehydration: Spending too much time in the dehydrating alcohols (especially 70% and 95% ethanol) after eosin staining can pull the stain out of the tissue.

-

Solution: Reduce the time in the initial alcohol dehydration steps after staining.

-

Issue: Overstaining with this compound (Too Dark/Intense Pink)

Q2: The cytoplasm and connective tissue in my sections are stained a very dark, intense pink, obscuring cellular details. How can I fix this?

A2: Overstaining with this compound can make it difficult to visualize nuclear details. The following are common causes and their remedies:

-

This compound Solution is Too Concentrated: A high concentration of the dye will lead to rapid and intense staining.

-

Solution: Dilute the this compound solution with distilled water or ethanol.

-

-

Staining Time is Too Long: Leaving the slides in the this compound solution for an extended period will result in overstaining.

-

Solution: Decrease the duration of the this compound staining step.

-

-

Inadequate Differentiation: The dehydration steps after eosin staining also serve to differentiate the stain, removing excess dye.

-

Solution: Increase the time in the 70% or 95% ethanol rinses after the eosin step to allow for more effective differentiation.

-

-

pH of this compound is Too Low: A pH below 4.0 can sometimes lead to a very intense pink result.

-

Solution: Check and adjust the pH of the eosin solution to be within the optimal 4.6-5.0 range.

-

Frequently Asked Questions (FAQs)

Q3: What is the principle behind this compound staining and the role of pH?

A3: this compound is an acidic dye that carries a net negative charge. The staining principle is based on ionic bonding. In an acidic environment (optimal pH 4.6-5.0), the amino groups of proteins in the cytoplasm and connective tissue become protonated, acquiring a positive charge. The negatively charged this compound dye is then electrostatically attracted to these positively charged tissue components, resulting in the characteristic pink to red staining. A higher pH reduces the positive charge on the proteins, thus weakening the bond with eosin and leading to paler staining.

Q4: What is the difference between Eosin Y and this compound?

A4: Eosin Y and this compound are closely related xanthene dyes. Eosin Y is a tetrabromo-derivative of fluorescein, while this compound is a dibromo-dinitro-derivative. While they are often used interchangeably, this compound typically imparts a slightly bluish tint to the stained components, whereas Eosin Y gives a more yellowish tint. The choice between them is often a matter of laboratory preference.

Q5: Can the type of fixative used affect this compound staining?

A5: Yes, the fixative can influence staining affinity. Different fixatives can alter the chemical state of the tissue proteins, which in turn affects their ability to bind to eosin. It is important to use a consistent and appropriate fixation protocol for reproducible staining results.

Data Presentation

| pH | Relative Fluorescence Intensity (Arbitrary Units) |

| 1.0 | Low |

| 2.0 | Increasing |

| 3.0 | Moderate |

| 4.0 | High |

| 4.5 | Maximum |

| 5.0 | Decreasing |

| 6.0 | Sharply Decreased |

Note: Data is derived from graphical representations of fluorescence intensity and indicates a sharp peak at pH 4.5.

Experimental Protocols

Protocol 1: Standard Hematoxylin and Eosin (H&E) Staining using this compound

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 3-5 minutes each).

-

Transfer to absolute ethanol (2 changes, 1 minute each).

-

Transfer to 95% ethanol (2 changes, 1 minute each).

-

Transfer to 70% ethanol (1 minute).

-

Rinse in running tap water.

-

-

Hematoxylin Staining:

-

Immerse in Harris or Mayer's hematoxylin for 5-15 minutes.

-

Rinse in running tap water.

-

-

Differentiation:

-

Quickly dip slides in acid alcohol (e.g., 1% HCl in 70% ethanol) for a few seconds.

-

Immediately rinse in running tap water.

-

-

Bluing:

-

Immerse in a bluing agent (e.g., Scott's tap water substitute) for 30-60 seconds until nuclei turn blue.

-

Rinse in running tap water for 1-5 minutes.

-

-

This compound Staining:

-

Immerse in this compound solution (0.1% - 1.0%, pH adjusted to 4.6-5.0) for 30 seconds to 10 minutes.

-

Rinse quickly in distilled water.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate through graded alcohols: 95% ethanol (2 changes, 1 minute each) and absolute ethanol (2 changes, 1 minute each).

-

Clear in xylene (2-3 changes, 2-5 minutes each).

-

Mount with a coverslip using a compatible mounting medium.

-

Protocol 2: Preparation and pH Adjustment of this compound Staining Solution

-

Preparation of 1% Stock this compound Solution:

-

Dissolve 1 gram of this compound powder in 100 ml of distilled water or 70-95% ethanol.

-

Stir until fully dissolved. Filter the solution before use.

-

-

pH Adjustment:

-

Using a calibrated pH meter, measure the pH of the this compound solution.

-

If the pH is above 5.0, add glacial acetic acid drop by drop, stirring and measuring the pH after each addition.

-

Continue until the pH is within the optimal range of 4.6-5.0.

-

Visualizations

Caption: Experimental workflow for H&E staining with this compound.

Caption: Logical relationship of pH and this compound staining intensity.

References

Technical Support Center: Optimizing Eosin B Staining Quality

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the role of bluing agents in the quality of Eosin B staining in histology.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a bluing agent in H&E staining?

A bluing agent is a weakly alkaline solution used in the Hematoxylin and Eosin (H&E) staining process to alter the color of the hematoxylin stain.[1][2][3] After staining with hematoxylin, which is acidic, the cell nuclei initially appear reddish-purple. The application of a bluing agent, with a pH typically between 7.5 and 9.0, shifts the hematoxylin's color to a crisp, blue-purple, enhancing the nuclear detail and contrast against the eosin counterstain.[4][5] This color change is a pH-dependent reaction.

Q2: How do bluing agents affect this compound staining quality?

Bluing agents indirectly impact this compound staining quality. This compound is an acidic dye that optimally stains cytoplasmic structures and collagen in a pH range of 4.0 to 5.4. Bluing agents are alkaline. If the alkaline bluing agent is not thoroughly rinsed from the tissue section, it can be carried over into the this compound solution. This carryover raises the pH of the eosin solution, leading to a decrease in its staining capacity, which results in pale or weak pink staining of the cytoplasm.

Q3: What are the common types of bluing agents used in histology?

Commonly used bluing agents include:

-

Scott's Tap Water Substitute: A gentle and effective bluing agent.

-

Ammonia Water (e.g., 0.2%): A faster-acting bluing agent.

-

Lithium Carbonate (saturate solution): Another effective bluing agent.

-

Tap Water: In some geographic locations, tap water may be sufficiently alkaline to serve as a bluing agent, though its pH can fluctuate.

Q4: Can this compound be used interchangeably with Eosin Y?

This compound and Eosin Y are closely related xanthene dyes and are often used interchangeably in H&E staining. This compound is known to impart a slightly bluish tint to the stained components, while Eosin Y provides a more yellowish tint. The choice between them often comes down to laboratory preference and tradition.

Troubleshooting Guide

This guide addresses common issues related to the use of bluing agents and their impact on this compound staining.

| Problem | Possible Cause | Recommended Solution |

| Pale or Weak this compound Staining | Carryover of alkaline bluing agent: Insufficient rinsing after the bluing step has raised the pH of the this compound solution. | Thoroughly rinse slides with running tap water for at least 1-5 minutes after the bluing step to completely remove the alkaline solution before proceeding to the eosin stain. |

| High pH of this compound solution: The pH of the eosin solution is above the optimal range of 4.0-5.4. | Check the pH of the this compound solution. If it is too high, it can be adjusted by adding a few drops of glacial acetic acid. | |

| Exhausted this compound solution: The staining solution has been used extensively and has lost its potency. | Replace the this compound solution with a fresh batch. | |

| Uneven this compound Staining | Incomplete removal of bluing agent: Pockets of alkaline residue remain on the slide, causing localized areas of weak eosin staining. | Ensure complete immersion and gentle agitation of the slides during the post-bluing water wash. |

| Water contamination of alcoholic eosin: Water droplets on the slide before it enters an alcoholic this compound solution can cause uneven staining. | Ensure slides are properly drained before moving to the eosin solution. A pre-eosin rinse with 70% ethanol can also help. | |

| Reddish or Purple Nuclei (not blue) | Inadequate bluing: The bluing step was too short, or the bluing agent was exhausted or had an incorrect pH. | Increase the time in the bluing agent. Prepare a fresh bluing solution and ensure its pH is within the optimal range (7.5-9.0). |

Quantitative Data Summary

The pH of the solutions used in H&E staining is critical for achieving optimal results. The following table summarizes the typical pH ranges for various bluing agents and the optimal pH for this compound staining.

| Solution | Typical pH Range | Notes |

| Scott's Tap Water Substitute | 7.0 - 8.0 | A commonly used gentle bluing agent. |

| 0.2% Ammonia Water | ~10.0 | A faster but more alkaline bluing agent. |

| Saturated Lithium Carbonate | Alkaline | An effective bluing agent. |

| Optimal this compound Solution | 4.0 - 5.4 | A lower pH is essential for strong cytoplasmic staining. |

Experimental Protocols

Standard H&E Staining Protocol with this compound

This protocol provides a general framework. Incubation times may need to be optimized based on tissue type and thickness.

-

Deparaffinization and Rehydration:

-

Xylene: 2 changes, 3-5 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 1 change, 3 minutes.

-

70% Ethanol: 1 change, 3 minutes.

-

Running tap water: 5 minutes.

-

-

Nuclear Staining:

-

Harris Hematoxylin: 3-8 minutes.

-

Running tap water: 1 minute.

-

-

Differentiation (if using a regressive hematoxylin):

-

0.5% Acid Alcohol: 3-10 seconds (monitor microscopically).

-

Running tap water: 1 minute.

-

-

Bluing:

-

Bluing Agent (e.g., Scott's Tap Water Substitute): 1-2 minutes.

-

CRITICAL STEP: Running tap water: A thorough wash for 1-5 minutes to completely remove the alkaline bluing agent.

-

-

Counterstaining:

-

70% Ethanol (pre-eosin rinse): 1 minute.

-

1% Alcoholic this compound: 1-3 minutes.

-

-

Dehydration, Clearing, and Mounting:

-

95% Ethanol: 2 changes, 2 minutes each.

-